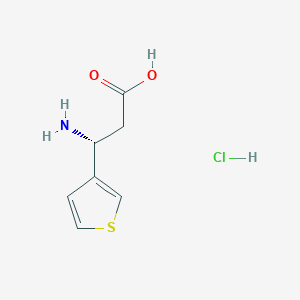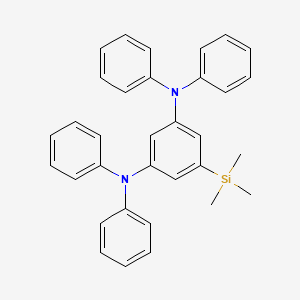
N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of tetraphenyl and trimethylsilyl groups attached to a benzene-1,3-diamine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine as the core structure.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and catalysts depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It is used in studies involving enzyme interactions and protein binding.
Industry:
Polymer Science: The compound is used in the development of novel polymers with enhanced mechanical and thermal properties.
Electronics: It is utilized in the fabrication of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The tetraphenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.
相似化合物的比较
N1,N1,N3,N3-Tetraphenylbenzene-1,3-diamine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
N1,N1,N3,N3-Tetraphenyl-5-chlorobenzene-1,3-diamine: Contains a chlorine atom instead of a trimethylsilyl group, leading to variations in its chemical behavior.
Uniqueness: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of both tetraphenyl and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in scientific research and industry.
属性
分子式 |
C33H32N2Si |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
1-N,1-N,3-N,3-N-tetraphenyl-5-trimethylsilylbenzene-1,3-diamine |
InChI |
InChI=1S/C33H32N2Si/c1-36(2,3)33-25-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)24-32(26-33)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30/h4-26H,1-3H3 |
InChI 键 |
GNTPXLSBXPXMHO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
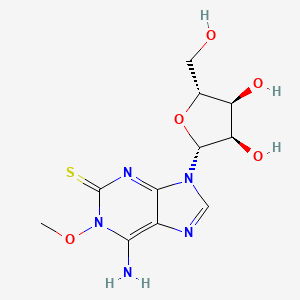
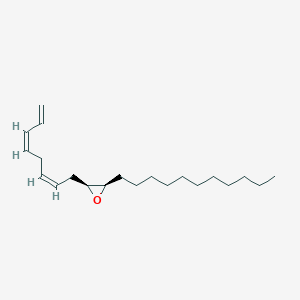

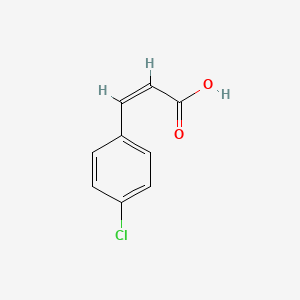

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)

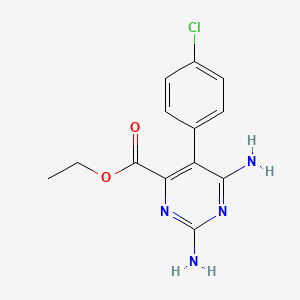
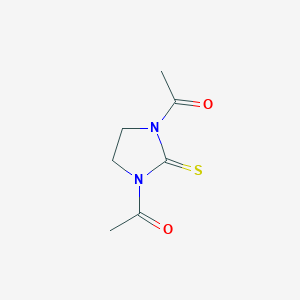
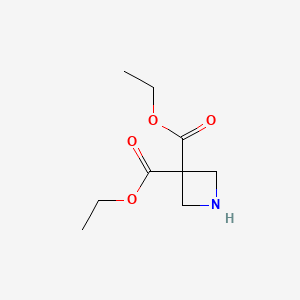
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
